Synthetic Yield Advantage in Succinimide Synthesis
The target compound is a highly efficient precursor for the synthesis of N-(4-ethoxy-phenyl)-succinimide. When reacted with silica-supported benzoyl chloride in dichloromethane for 0.5 hours, it yields the desired succinimide product at an 84% yield [1]. This high yield, achieved under mild conditions, provides a key synthetic advantage for workflows requiring this specific succinimide derivative.
| Evidence Dimension | Reaction yield for conversion to N-(4-ethoxy-phenyl)-succinimide |
|---|---|
| Target Compound Data | 84% yield |
| Comparator Or Baseline | Not reported for alternative precursors |
| Quantified Difference | N/A (Comparative data unavailable for other routes) |
| Conditions | Silica-supported benzoyl chloride, dichloromethane, 0.5 h [1] |
Why This Matters
This well-characterized, high-yielding reaction establishes the compound as a reliable and efficient building block, which is a critical factor for procurement when synthetic utility is the primary driver.
- [1] Molaid. (n.d.). 4-(4-乙氧基苯胺)-4-氧代丁酸. Reaction Information. View Source
